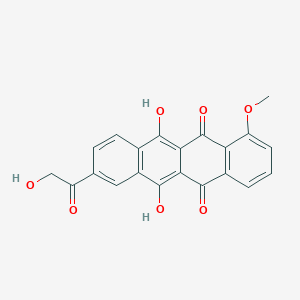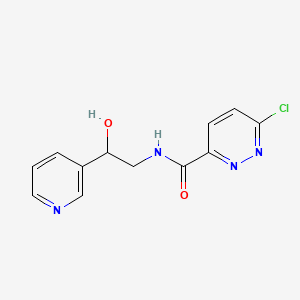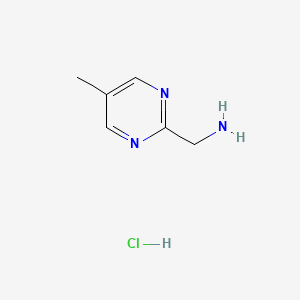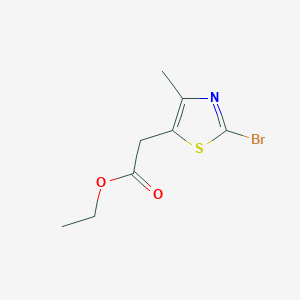
5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy-
Übersicht
Beschreibung
6,11-Dihydroxy-5,12-naphthacenedione is a chemical compound with the molecular formula C18H10O4 . It has a molecular weight of 290.27000 .
Molecular Structure Analysis
The molecular structure of 6,11-Dihydroxy-5,12-naphthacenedione consists of 18 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
6,11-Dihydroxy-5,12-naphthacenedione has a density of 1.527g/cm3, a boiling point of 552.9ºC at 760mmHg, and a melting point of 350-351ºC (lit.) . Its flash point is 302.2ºC .Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be definitively identified. It’s worth noting that compounds with similar structures have been found to interact with various cellular components, influencing cell function and behavior .
Mode of Action
The compound’s mode of action is not fully understood at this time. It’s believed to interact with its targets, causing changes in their function. For instance, some studies suggest that it may induce cell killing by ADCC, CDC, and induction of apoptosis
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other compounds, it’s plausible that it may influence a variety of biochemical pathways, leading to downstream effects that impact cellular function .
Pharmacokinetics
Its molecular weight is 290.27 , and it has a melting point of 350-351°C . These properties could potentially impact its bioavailability, but more research is needed to confirm this.
Result of Action
It’s believed to have the potential to influence cell behavior, possibly leading to changes in cell function and viability .
Biochemische Analyse
Biochemical Properties
5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with quinone reductase, an enzyme involved in the reduction of quinones to hydroquinones . This interaction is crucial as it helps in the detoxification of quinones, preventing oxidative stress in cells. Additionally, 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- can act as a ligand for the synthesis of supramolecular coordination complexes, indicating its role in complex biochemical pathways .
Cellular Effects
The effects of 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, this compound can alter cellular metabolism by
Eigenschaften
IUPAC Name |
6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxytetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c1-28-14-4-2-3-11-15(14)21(27)17-16(19(11)25)20(26)12-7-9(13(23)8-22)5-6-10(12)18(17)24/h2-7,22,24,26H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYQVGJPCBKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4)C(=O)CO)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20761868 | |
| Record name | 6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105612-58-6 | |
| Record name | 6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride](/img/structure/B1430137.png)

![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)
![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)

![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)

![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)


![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)